Methyl 2-chloro-4,4-dimethylpentanoate
Description
Methyl 2-chloro-4,4-dimethylpentanoate (C₈H₁₃ClO₂) is a branched-chain ester featuring a chlorine substituent at the second carbon and two methyl groups at the fourth carbon of the pentanoate backbone. This structural arrangement confers unique reactivity and physicochemical properties, making it relevant in synthetic organic chemistry and industrial applications. However, recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica, limiting its availability for current research .
Properties
IUPAC Name |
methyl 2-chloro-4,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZLHNGDFOSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylpentanoic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4,4-dimethylpentanoic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Derivatives such as 2-amino-4,4-dimethylpentanoate.
Reduction: 2-chloro-4,4-dimethylpentanol.
Hydrolysis: 4,4-dimethylpentanoic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-4,4-dimethylpentanoate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Biological Studies: Researchers use it to study the effects of chlorinated esters on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,4-dimethylpentanoate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in chemical reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 2-chloro-4,4-dimethylpentanoate and analogous compounds:
Key Observations:
Substituent Position and Reactivity: The chlorine in this compound is directly attached to the ester backbone, enhancing electrophilic reactivity at C2. In contrast, Methyl 3-bromo-2-chloropyridine-4-carboxylate features a heterocyclic pyridine ring, where the electron-withdrawing nature of the ring amplifies halogen reactivity for cross-coupling reactions . The acetamido group in Methyl 2-(2-chloroacetamido)-4-methylpentanoate introduces an amide bond, increasing stability under physiological conditions compared to esters .
Molecular Weight and Applications: The pyridine derivative’s higher molecular weight (264.48) and aromatic structure make it suitable for pharmaceutical research, particularly in kinase inhibitor synthesis. this compound’s lower molecular weight (176.64) suggests utility in smaller molecule synthesis, though its discontinued status restricts current use .
Physicochemical Properties and Stability
- Solubility: The pyridine-based ester (Methyl 3-bromo-2-chloropyridine-4-carboxylate) exhibits lower solubility in polar solvents due to its aromatic ring, whereas this compound’s aliphatic structure enhances solubility in organic solvents like dichloromethane.
- Stability: The acetamido group in Methyl 2-(2-chloroacetamido)-4-methylpentanoate reduces hydrolysis susceptibility compared to esters, making it more stable in aqueous environments .
Isotopic and Deuterated Analogs
Such analogs are critical for mass spectrometry studies but differ functionally from esters like this compound .
Industrial and Research Implications
- This compound: Its discontinuation underscores challenges in sourcing halogenated esters for legacy synthetic routes. Researchers may need alternatives like Methyl 2-(2-chloroacetamido)-4-methylpentanoate, which offers similar halogen functionality with enhanced stability .
- Pyridine Derivatives : The bromo-chloro pyridine ester’s dual halogenation enables diverse derivatization, aligning with trends in targeted drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
